N-(4-chlorophenyl)-3-[(2Z)-2-(3-fluorobenzylidene)hydrazinyl]-3-oxopropanamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features.
4-Fluoroacetanilide: Another related compound with a fluorophenyl group.
Uniqueness
N-(4-CHLOROPHENYL)-2-{N’-[(Z)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClFN3O2 |
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Molecular Weight |
333.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N'-[(Z)-(3-fluorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H13ClFN3O2/c17-12-4-6-14(7-5-12)20-15(22)9-16(23)21-19-10-11-2-1-3-13(18)8-11/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10- |
InChI Key |
QZSRZRWREXJJRT-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N\NC(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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